molecular formula C9H10Cl2 B13699509 1-(Dichloromethyl)-2,4-dimethylbenzene

1-(Dichloromethyl)-2,4-dimethylbenzene

Cat. No.: B13699509
M. Wt: 189.08 g/mol
InChI Key: SGYZXAIDBJJFIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Dichloromethyl)-2,4-dimethylbenzene is an organic compound characterized by the presence of a dichloromethyl group attached to a benzene ring substituted with two methyl groups at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Dichloromethyl)-2,4-dimethylbenzene can be achieved through several methods. One common approach involves the chlorination of 2,4-dimethyltoluene using dichloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under mild conditions, resulting in the selective formation of the desired dichloromethyl derivative.

Industrial Production Methods

Industrial production of this compound often employs large-scale chlorination processes. These processes utilize continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Dichloromethyl)-2,4-dimethylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.

    Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2,4-dimethylbenzaldehyde or 2,4-dimethylbenzoic acid.

    Reduction: Formation of 2,4-dimethyltoluene.

    Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Dichloromethyl)-2,4-dimethylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Dichloromethyl)-2,4-dimethylbenzene involves its interaction with specific molecular targets. The dichloromethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Dichloromethane: A simple dichloromethyl compound used as a solvent.

    1,2-Dichloroethane: Another chlorinated hydrocarbon with different chemical properties and applications.

    Dichloromethyl methyl ether: Used in similar synthetic applications but with distinct reactivity.

Uniqueness

1-(Dichloromethyl)-2,4-dimethylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C9H10Cl2

Molecular Weight

189.08 g/mol

IUPAC Name

1-(dichloromethyl)-2,4-dimethylbenzene

InChI

InChI=1S/C9H10Cl2/c1-6-3-4-8(9(10)11)7(2)5-6/h3-5,9H,1-2H3

InChI Key

SGYZXAIDBJJFIC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(Cl)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.